1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
“1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the CAS Number: 1183317-55-6 . It has a molecular weight of 234.71 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11ClN2O2S/c9-14(12,13)8-5-10-11(6-8)7-3-1-2-4-7/h5-7H,1-4H2 . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 234.71 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have developed efficient methods for synthesizing heterocyclic sulfonyl chlorides, including 1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride. These compounds serve as intermediates for producing a variety of heterocyclic sulfonamides and sulfonyl fluorides, crucial in medicinal chemistry for drug discovery and development. For instance, a sulfur-functionalized aminoacrolein derivative was used for the selective synthesis of heterocyclic sulfonyl chlorides and sulfonamides, demonstrating the utility of this reagent in parallel medicinal chemistry protocols (Tucker et al., 2015).
Medicinal Chemistry Applications
This compound plays a role in the development of new pharmaceutical agents by serving as a precursor for the synthesis of compounds with potential biological activities. For example, the synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) in vitro and in vivo highlighted the significance of pyrazole derivatives in medicinal chemistry (Penning et al., 1997).
Development of Catalysts and Green Chemistry
The research on new ionic liquids, such as 1-sulfopyridinium chloride, has shown their efficiency as catalysts in organic reactions, indicating the broader applicability of sulfonyl chloride derivatives in facilitating environmentally friendly chemical processes. For instance, 1-sulfopyridinium chloride was used as an efficient catalyst for the tandem Knoevenagel–Michael reaction, highlighting the role of sulfonyl chloride derivatives in advancing green chemistry practices (Moosavi‐Zare et al., 2013).
Antimicrobial Applications
Some studies focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, showing promising antimicrobial properties. This underscores the potential of this compound derivatives in contributing to the development of new antimicrobial agents (Darwish et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1-cyclopentylpyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c9-14(12,13)8-5-10-11(6-8)7-3-1-2-4-7/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAFANNCYYMURD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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